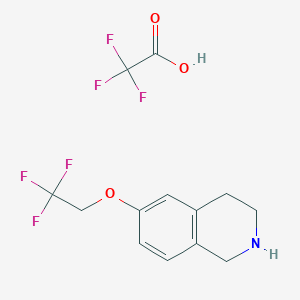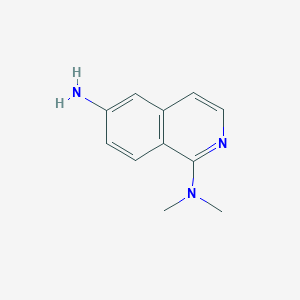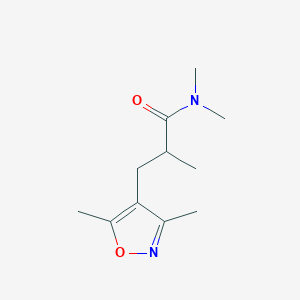![molecular formula C17H34ClNO2 B2450770 Clorhidrato de 1-(isobutil-amino)-3-(((1S,4R)-1,7,7-trimetilbiciclo[2.2.1]heptan-2-il)oxi)propan-2-ol CAS No. 1217679-04-3](/img/structure/B2450770.png)
Clorhidrato de 1-(isobutil-amino)-3-(((1S,4R)-1,7,7-trimetilbiciclo[2.2.1]heptan-2-il)oxi)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a complex organic compound. Its multifaceted structure includes a bicyclic system and an amino alcohol fragment, making it intriguing for various chemical and biological applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, it’s used as a building block for more complex molecules due to its reactive sites and unique bicyclic structure.
Biology
The compound serves as a probe for studying receptor interactions because of its defined structure and functional groups.
Medicine
It holds potential in medicinal chemistry for the development of new therapeutic agents, thanks to its diverse reactivity and biological activity.
Industry
Industrially, it's utilized in the synthesis of specialized chemicals and materials, contributing to innovations in various sectors like pharmaceuticals and materials science.
Mecanismo De Acción
Mode of Action
The presence of the bicyclic heptane structure and the isobutylamino group suggests that it may interact with its targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Given its structure, it’s likely that it is absorbed in the gastrointestinal tract after oral administration. Distribution, metabolism, and excretion would depend on the specific properties of the compound, including its lipophilicity, molecular size, and the presence of functional groups .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification. Based on its structure, it may have potential effects on cell signaling, enzyme activity, or receptor binding .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially alter the compound’s structure and therefore its activity. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through various mechanisms, such as competitive inhibition or allosteric modulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a sequence of intricate reactions:
Starting Material Preparation: : The synthesis begins with the preparation of the trimethylbicycloheptane derivative.
Amino Alcohol Formation:
Coupling Reaction: : A coupling reaction then integrates the amino alcohol with the bicyclic system.
Hydrochloride Formation: : Finally, the compound is converted to its hydrochloride salt form through acid-base reaction with hydrochloric acid.
Industrial Production Methods
While detailed industrial methods are proprietary, they generally follow the laboratory synthesis steps with optimizations for large-scale production. This includes the use of robust catalysts, automated systems for precision, and large-volume reactors to ensure high yields and purity.
Análisis De Reacciones Químicas
1-(Isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride undergoes various chemical reactions:
Types of Reactions
Oxidation: : It can be oxidized to introduce functional groups or increase reactivity.
Reduction: : Reduction reactions can simplify its structure, aiding in downstream applications.
Substitution: : The compound can undergo substitution reactions, particularly on the amino group and the bicyclic system.
Common Reagents and Conditions
Oxidizing Agents: : Common reagents include potassium permanganate and chromium trioxide.
Reducing Agents: : Typical reducing agents are lithium aluminium hydride and sodium borohydride.
Solvents: : Polar aprotic solvents like dimethylformamide are often used.
Major Products
Major products from these reactions vary widely, ranging from more reactive intermediates to simplified analogs for further studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(sec-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
Uniqueness
1-(Isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride stands out due to its specific isobutylamino group, influencing its reactivity and biological activity compared to its sec- and tert- counterparts. This specific substitution pattern alters its physical and chemical properties, making it unique in its applications.
That's a quick journey through the fascinating world of 1-(isobutylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride. Intrigued to delve deeper into any specific section?
Propiedades
IUPAC Name |
1-(2-methylpropylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2.ClH/c1-12(2)9-18-10-14(19)11-20-15-8-13-6-7-17(15,5)16(13,3)4;/h12-15,18-19H,6-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFMERVBUHDZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(COC1CC2CCC1(C2(C)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2450688.png)

![[(5-bromo-1,3-thiazol-2-yl)methyl][2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine hydrochloride](/img/structure/B2450690.png)



![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)



![2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2450704.png)
amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/new.no-structure.jpg)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B2450706.png)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2450709.png)
